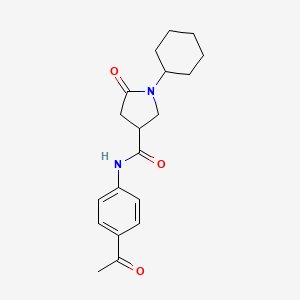![molecular formula C24H22N2O3 B4938046 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4938046.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide, also known as PBP10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBP10 is a benzamide derivative that has been synthesized through a series of chemical reactions, and its unique structure has been found to exhibit several biochemical and physiological effects.
科学研究应用
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been found to have several scientific research applications, including its potential use as a fluorescent probe for detecting protein aggregation and its ability to inhibit the aggregation of amyloid-beta peptides. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells and induce apoptosis. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide acts as a molecular chaperone, which means that it helps to prevent the misfolding and aggregation of proteins. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide binds to proteins and stabilizes their structure, preventing them from forming toxic aggregates. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been found to inhibit the activity of enzymes involved in the formation of amyloid-beta peptides, which are known to be involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been found to have several biochemical and physiological effects, including its ability to inhibit the formation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for cancer treatment. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide in lab experiments is its ability to act as a fluorescent probe for detecting protein aggregation. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been found to be relatively stable and easy to synthesize, making it a viable option for research studies. However, one of the limitations of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research involving N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide, including its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential applications of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide in cancer therapy and its ability to inhibit the growth of cancer cells. Further research is also needed to investigate the potential toxicity of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide and its effects on various cell types. Overall, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has significant potential for a wide range of scientific research applications, and further studies are needed to fully understand its properties and potential uses.
合成方法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide involves a series of chemical reactions that convert 4-aminobenzamide to the final product. The first step involves the reaction of 4-aminobenzamide with 2-methyl-5-nitrophenyl isocyanate to form an intermediate compound. The intermediate is then reacted with sodium methoxide to form the desired N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide compound. The overall synthesis method of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is a multi-step process that requires careful attention to detail to ensure the purity and quality of the final product.
属性
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-14-28-19-12-10-17(11-13-19)23(27)25-21-15-18(9-8-16(21)2)24-26-20-6-4-5-7-22(20)29-24/h4-13,15H,3,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOORZHIIQNUYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4937968.png)


![4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4937983.png)
![5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4937991.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4938002.png)


![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)
![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)